Scutebarbatine Z

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Scutebarbatine Z, a major diterpenoid produced in specialized large, peltate trichomes on leaves of Scutellaria barbata , primarily targets cancer cells . It specifically induces dose-dependent apoptosis in these cells .

Mode of Action

The mode of action of this compound involves interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in apoptosis, particularly those regulated by the Inhibitors of Apoptosis (IAPs) and IAP regulating proteins . By interacting with these proteins, this compound triggers apoptosis, leading to the death of cancer cells .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells, thereby potentially inhibiting the growth and spread of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of extraction can significantly affect the chemical composition of the extract and, consequently, the induction of apoptosis

Analyse Biochimique

Biochemical Properties

Scutebarbatine Z interacts with various biomolecules in biochemical reactions. Although specific enzymes and proteins that interact with this compound are not yet fully identified, it’s known that neo-clerodane diterpenoids, the group to which this compound belongs, have been associated with cytotoxic effects .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Scutebarbatine A, a related compound, induces dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .

Molecular Mechanism

It’s proposed that Scutebarbatine A works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This suggests that this compound may have a similar mechanism of action.

Metabolic Pathways

A total of 20 metabolites were identified for Scutebarbatine A, a related compound, with the main metabolic pathways being hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Scutebarbatine Z is typically isolated from the ethanol extract of Scutellaria barbata. The extraction process involves boiling the plant material in ethanol, followed by filtration and concentration of the extract . The concentrated extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. advancements in synthetic biology and metabolic engineering may pave the way for the biosynthesis of this compound using microbial hosts .

Analyse Des Réactions Chimiques

Types of Reactions

Scutebarbatine Z undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in this compound, potentially enhancing its biological activity.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Scutebarbatine A

- Scutebarbatine B

- Scutebarbatine G

- Scutebarbatine H

- Barbatin A

Uniqueness

Scutebarbatine Z is unique among its analogs due to its specific structural features and potent cytotoxic activity . While other scutebarbatines also exhibit biological activities, this compound’s ability to selectively induce apoptosis in cancer cells sets it apart . Additionally, its distinct chemical structure allows for diverse chemical modifications, making it a versatile compound for further research and development .

Activité Biologique

Scutebarbatine Z, a neo-clerodane diterpenoid derived from the plant Scutellaria barbata, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, highlighting its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

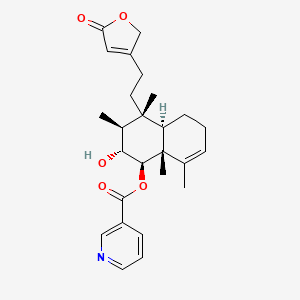

Overview of this compound

- Chemical Structure : this compound is part of a broader class of diterpenoids known for their complex structures and significant biological properties.

- Source : This compound is primarily extracted from the leaves of Scutellaria barbata, which is traditionally used in Chinese medicine for various ailments, including cancer.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The following mechanisms have been identified:

- Inhibition of Inhibitors of Apoptosis (IAPs) : this compound interacts with pro-survival proteins, specifically targeting IAPs, which are known to prevent apoptosis in cancer cells. By inhibiting these proteins, this compound promotes cell death in malignancies .

- Activation of Apoptotic Pathways : The compound triggers apoptotic pathways by modulating the expression of key proteins involved in apoptosis. It has been shown to up-regulate pro-apoptotic factors like cytochrome c and caspases while down-regulating anti-apoptotic proteins such as Bcl-2 .

Cytotoxic Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes key findings from recent studies:

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound induces significant apoptosis in A549 lung cancer cells, with a reported IC50 value indicating effective cytotoxicity at relatively low concentrations .

- In Vivo Studies : Animal models have confirmed the antitumor efficacy of this compound, showcasing its potential as a therapeutic agent against various cancers. In studies involving transplanted tumors in nude mice, treatment with this compound resulted in significant tumor regression .

- Comparative Analysis with Related Compounds : Similar compounds like Scutebarbatine A have shown comparable mechanisms and effects. For instance, both compounds induce apoptosis through similar pathways, but this compound may exhibit a broader spectrum of activity against different tumor types .

Propriétés

IUPAC Name |

[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLIHAOVIAUGY-BAMVNRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099208 | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312716-28-1 | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.